molecular formula C12H6F6O B14051422 1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene

1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene

Cat. No.: B14051422
M. Wt: 280.16 g/mol
InChI Key: LIFALNNOHQNUCI-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring

Preparation Methods

The synthesis of 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a naphthalene ring. One common synthetic route involves the reaction of naphthalene derivatives with trifluoromethylating and trifluoromethoxylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) and trifluoromethoxy iodide (CF3OI) in the presence of a suitable catalyst can facilitate the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced naphthalene derivatives.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can influence the compound’s electronic properties, making it a potent modulator of enzyme activity and receptor binding. The pathways involved may include inhibition of specific enzymes or alteration of receptor signaling, depending on the biological context .

Comparison with Similar Compounds

1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combined presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C12H6F6O

Molecular Weight

280.16 g/mol

IUPAC Name

1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6O/c13-11(14,15)9-6-5-7-3-1-2-4-8(7)10(9)19-12(16,17)18/h1-6H

InChI Key

LIFALNNOHQNUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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